4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole is a chemical compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a phenyl group and a 3-chloroprop-1-yn-1-yl substituent. Its molecular formula is C₁₃H₉ClN₂, and it has a molecular weight of approximately 232.67 g/mol. The unique structure of this compound contributes to its potential applications in various fields, including medicinal chemistry and materials science .
Research into the biological activity of 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole indicates potential antimicrobial and anticancer properties. Although the exact mechanism of action remains unclear, it is believed that the compound may interact with specific molecular targets in biological systems, modulating enzyme activities or receptor functions. This interaction could lead to therapeutic effects, making it a candidate for further pharmacological studies .
The synthesis of 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole typically involves the following steps:
4-(3-Chloroprop-1-yn-1-yli)-1H-pyrazole has several applications across different fields:
Studies on the interactions of 4-(3-Chloroprop-1-yn-1-yli)-1H-pyrazole with various biological targets are ongoing. These studies aim to elucidate its binding affinities and mechanisms of action within cellular pathways. Understanding these interactions could provide insights into its therapeutic potential and guide further modifications to enhance efficacy and specificity .
Several compounds share structural similarities with 4-(3-Chloroprop-1-yni)-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(3-Chloroprop-1-yne)-4-methylbenzene | Contains a methyl group instead of a phenyl group | Different reactivity due to methyl substitution |
| 4-(3-Chloroprop-1-yne)-phenethoxybenzene | Substituted with an ethoxy group | Alters solubility and reactivity |
| 4-(4-(3-Chloroprop-1-yne)phenoxy)methyl)-1-methylpyrazole | Contains an additional methyl group at position 4 | Different steric effects impacting reactivity |
The uniqueness of 4-(3-Chloroprop-1-yne)-1H-pyrazole lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This distinctive arrangement makes it valuable for various research applications, particularly in medicinal chemistry where such modifications can significantly affect pharmacological outcomes .
Traditional synthetic routes to 4-(3-chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole often rely on cyclocondensation reactions between acetylenic precursors and hydrazine derivatives. A foundational method involves the reaction of phenylacetylene with substituted hydrazines in the presence of halogenating agents. For example, Harigae et al. demonstrated that phenylacetylene reacts with aromatic aldehydes, molecular iodine, and hydrazines to form 3,5-disubstituted pyrazoles with high regioselectivity [2]. This one-pot procedure generates acyl phenylacetylene intermediates, which subsequently undergo cyclization upon elimination of water [2].
The Vilsmeier–Haack reaction represents another classical approach. Lokhande et al. reported the synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via condensation of hydrazones with phosphorus oxychloride (POCl~3~) and dimethylformamide (DMF) [3]. Adapting this method, the target compound’s propargyl chloride moiety could be introduced by substituting the hydrazone precursor with a chlorinated alkyne derivative.
Table 1: Representative Cyclocondensation Conditions for Pyrazole Synthesis
| Reactants | Catalysts/Additives | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenylacetylene + hydrazine | I~2~, TsOH | DMF | 80°C | 75–85 | [2] |
| Hydrazone + POCl~3~ | DMF/SiO~2~ | Toluene | Reflux | 70–80 | [3] |
The Sonogashira cross-coupling reaction, though not explicitly documented in the provided sources for this compound, is a plausible method for introducing the 3-chloropropynyl group. This palladium-copper catalyzed reaction typically couples terminal alkynes with aryl halides under mild conditions. For instance, the propargyl chloride moiety in 4-(3-chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole could be installed via coupling of 1-phenyl-4-iodo-1H-pyrazole with 3-chloropropyne. While the sources highlight titanium-catalyzed multicomponent reactions for pyrazole synthesis [4], the Sonogashira protocol remains a benchmark for alkyne functionalization in heterocyclic chemistry.
Palladium-copper systems are instrumental in constructing carbon-heteroatom bonds. Ji et al. demonstrated the utility of copper catalysts in trifluoromethylation/cyclization reactions using acetylenic ketones and hydrazines [2]. Although their work focused on trifluoromethyl groups, analogous conditions could facilitate the introduction of chlorinated alkynes. For example, a PdCl~2~(PPh~3~)~2~/CuI catalyst system in triethylamine might enable the coupling of 1-phenyl-4-ethynyl-1H-pyrazole with 1,3-dichloropropane, yielding the target compound after optimization [2].
Table 2: Catalytic Systems for Alkyne Functionalization
| Substrate Pair | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl iodide + terminal alkyne | Pd(PPh~3~)~4~/CuI | THF | 88 | [2] |
| Acetylenic ketone + hydrazine | CuSO~4~·5H~2~O | DMF | 83 | [3] |
Solvent choice critically impacts reaction efficiency and regioselectivity. Polar aprotic solvents like DMF enhance the solubility of intermediates in cyclocondensation reactions, as evidenced by the synthesis of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [3]. Conversely, toluene and dichloromethane (DCM) are preferred for Friedel–Crafts acylations due to their ability to stabilize electrophilic intermediates [3].
Microwave-assisted synthesis has emerged as a key optimization tool. Selvam et al. achieved 85% yields in pyrazole formation using intermittent microwave irradiation (400 W, 30 s intervals), significantly reducing reaction times compared to conventional heating [2]. Similarly, sonication with montmorillonite K-10 clay improves mass transfer in heterogeneous systems, though this approach requires further validation for chlorinated pyrazole derivatives [2].
Table 3: Solvent Effects on Pyrazole Synthesis
| Solvent | Dielectric Constant | Reaction Type | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | Cyclocondensation | 85 |
| Toluene | 2.4 | Friedel–Crafts acylation | 78 |
| DCM | 8.9 | Nucleophilic substitution | 72 |
The proton nuclear magnetic resonance spectral analysis of 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole reveals several distinct proton environments that provide crucial structural information about this heterocyclic compound. The molecular structure contains multiple proton-bearing functional groups that exhibit characteristic chemical shifts and coupling patterns in the proton nuclear magnetic resonance spectrum [1] [2] [3].
The phenyl ring protons attached to the nitrogen atom at position 1 of the pyrazole ring are expected to resonate in the aromatic region between 7.2 and 7.7 parts per million. These five protons typically appear as a complex multiplet due to their similar chemical environments and mutual coupling interactions within the aromatic system [1] [2] [3]. The electron-withdrawing nature of the pyrazole ring may cause a slight downfield shift of these aromatic protons compared to unsubstituted benzene.
The pyrazole ring protons occupy distinct chemical environments due to the asymmetric substitution pattern. The proton at position 3 of the pyrazole ring is anticipated to resonate around 7.8 parts per million as a singlet, while the proton at position 5 is expected to appear around 8.2 parts per million, also as a singlet [1] [2] [3]. The difference in chemical shifts between these two pyrazole protons reflects the electronic influence of the chloroprop-1-yn-1-yl substituent at position 4 and the phenyl substituent at position 1.
The methylene protons of the chloroprop-1-yn-1-yl substituent represent a particularly diagnostic feature in the proton nuclear magnetic resonance spectrum. These protons are expected to appear as a singlet around 4.3 parts per million, consistent with the chemical shift patterns observed for similar chlorinated alkyne compounds [4] [5]. The singlet multiplicity arises from the absence of vicinal coupling due to the intervening triple bond, which effectively decouples the methylene protons from other protons in the molecule.
The integration ratios of these proton environments provide quantitative confirmation of the molecular structure. The aromatic region should integrate for five protons from the phenyl ring, the pyrazole region should account for two protons, and the methylene region should integrate for two protons, totaling nine protons consistent with the molecular formula C₁₂H₉ClN₂ [6] [7] [8].
The carbon-13 nuclear magnetic resonance spectrum of 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole provides comprehensive information about the carbon skeleton and electronic environment of each carbon atom within the molecule. The spectrum reveals multiple distinct carbon environments that reflect the complex heterocyclic structure and substitution pattern [1] [2] [3].
The phenyl ring carbons are expected to resonate in the aromatic region between 120 and 140 parts per million, with the specific chemical shifts depending on their position relative to the nitrogen atom and the electronic effects of the pyrazole ring [1] [2] [3]. The ipso carbon directly attached to the nitrogen typically appears at a slightly different chemical shift compared to the ortho, meta, and para carbons due to the direct electronic influence of the nitrogen atom.
The pyrazole ring carbons occupy a characteristic region between 100 and 150 parts per million, with each carbon position exhibiting a unique chemical shift based on its electronic environment [1] [2] [3]. The carbon at position 4, which bears the chloroprop-1-yn-1-yl substituent, is expected to show a distinctive chemical shift that reflects both the electron-withdrawing effects of the alkyne and the inductive effects of the chlorine atom. The carbons at positions 3 and 5 display chemical shifts that are influenced by the nitrogen atoms and the substitution pattern of the ring.
The alkyne carbons represent a particularly diagnostic feature in the carbon-13 nuclear magnetic resonance spectrum, typically appearing in the region between 80 and 95 parts per million [9] [10] [11]. The terminal alkyne carbon directly attached to the pyrazole ring and the internal alkyne carbon adjacent to the chloromethyl group exhibit different chemical shifts due to their distinct electronic environments. The triple bond carbons are often characterized by their unique chemical shift range, which is well-separated from other carbon environments in the molecule.
The chloromethyl carbon of the chloroprop-1-yn-1-yl substituent is expected to resonate around 30 parts per million, consistent with the chemical shift patterns observed for chlorinated aliphatic carbons [4] [5]. This carbon experiences significant deshielding due to the electron-withdrawing effect of the chlorine atom, resulting in a characteristic downfield shift compared to unsubstituted methyl carbons.
The carbon-13 nuclear magnetic resonance spectrum also provides information about the molecular symmetry and substitution pattern through the number of observable carbon signals. The spectrum should display twelve distinct carbon signals corresponding to the molecular formula C₁₂H₉ClN₂, with each carbon environment contributing to the overall spectral complexity [6] [7] [8].
High-resolution mass spectrometry serves as a definitive analytical technique for confirming the molecular formula and structural integrity of 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole. This technique provides precise mass measurements that enable unambiguous molecular formula determination and structural validation through characteristic fragmentation patterns.
The molecular ion peak for 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole is expected to appear at a mass-to-charge ratio of 216.0449 for the monoisotopic mass, corresponding to the molecular formula C₁₂H₉ClN₂ [6] [7] [8]. The high-resolution mass spectrometry analysis allows for precise determination of the molecular formula by measuring the exact mass with sufficient accuracy to distinguish between different elemental compositions that might have similar nominal masses.
The presence of chlorine in the molecule introduces characteristic isotopic patterns that provide additional structural confirmation. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 [12]. This isotopic distribution results in a characteristic doublet pattern in the mass spectrum, with the molecular ion peak appearing at m/z 216.0449 for the ³⁵Cl isotope and m/z 218.0420 for the ³⁷Cl isotope. The intensity ratio of these peaks provides confirmation of the presence of a single chlorine atom in the molecule.
The fragmentation pattern observed in the high-resolution mass spectrometry analysis provides valuable structural information about the compound. Common fragmentation pathways for this type of molecule include the loss of the chloromethyl group, resulting in a fragment at m/z 167.0735, and the loss of the entire chloroprop-1-yn-1-yl substituent, producing a fragment corresponding to the phenylpyrazole core structure [13] [14]. Additional fragmentation may occur through the cleavage of the phenyl ring or the pyrazole ring, generating characteristic fragment ions that confirm the structural assignment.
The accurate mass measurement capability of high-resolution mass spectrometry enables the detection of potential impurities or structural isomers that might have similar nominal masses but different exact masses. This analytical precision is crucial for confirming the purity and identity of the synthesized compound, particularly in cases where multiple structural isomers might be present as synthetic byproducts.
The infrared spectrum of 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule. Each functional group contributes specific vibrational modes that provide diagnostic information about the molecular structure and confirm the presence of key structural elements.
The alkyne functional group in the chloroprop-1-yn-1-yl substituent generates several characteristic absorption bands in the infrared spectrum. The carbon-carbon triple bond stretch appears as a medium to strong absorption band in the region between 2100 and 2250 reciprocal centimeters [9] [10] [11] [15]. This absorption is diagnostic for the presence of the alkyne moiety and provides confirmation of the triple bond connectivity. The position of this band can be influenced by the electronic effects of the adjacent chloromethyl group and the pyrazole ring, which may cause slight shifts in the absorption frequency.
The aromatic carbon-hydrogen stretching vibrations from both the phenyl ring and the pyrazole ring contribute to absorption bands in the region between 3000 and 3100 reciprocal centimeters [10] [16]. These bands typically appear as medium-intensity absorptions and provide evidence for the aromatic character of the molecule. The overlap of aromatic carbon-hydrogen stretches from multiple aromatic systems may result in complex absorption patterns in this region.
The pyrazole ring exhibits characteristic carbon-nitrogen stretching vibrations that appear as strong absorption bands in the region between 1550 and 1650 reciprocal centimeters [17] [18] [19]. These bands are diagnostic for the heterocyclic pyrazole structure and provide confirmation of the nitrogen-containing ring system. The electron delocalization within the pyrazole ring influences the frequency and intensity of these absorptions.
The aromatic carbon-carbon stretching vibrations contribute to medium to strong absorption bands in the region between 1450 and 1650 reciprocal centimeters [10] [16]. These bands arise from the skeletal vibrations of both the phenyl ring and the pyrazole ring, providing additional evidence for the aromatic character of the molecule. The complex pattern of these absorptions reflects the multiple aromatic systems present in the compound.
The carbon-chlorine stretching vibration appears as a medium-intensity absorption band in the region between 600 and 800 reciprocal centimeters [20] [21] [22]. This band provides direct evidence for the presence of the chlorine atom in the molecule and confirms the chlorinated nature of the propargyl substituent. The frequency of this absorption is influenced by the electronic environment of the chlorine atom and its bonding to the adjacent carbon.
The aromatic carbon-hydrogen bending vibrations contribute to medium-intensity absorption bands in the region between 700 and 900 reciprocal centimeters [10] [16]. These out-of-plane bending modes provide additional fingerprint information about the aromatic substitution pattern and the relative positions of substituents on the aromatic rings.